4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one
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Overview
Description
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is an organic compound that features a brominated aniline group attached to a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one typically involves the bromination of aniline followed by its reaction with a furanone derivative. One common method involves the use of copper bromide (CuBr2) as a brominating agent in a solvent such as tetrahydrofuran (THF) . The reaction conditions are optimized to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of ionic liquids as solvents can enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The bromine atom and the furanone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: A simpler analog with similar brominated aniline structure.
5,5-Dimethylfuran-2(5H)-one: The furanone core without the brominated aniline group.
4-Bromo-2-nitroaniline: Another brominated aniline derivative with different functional groups.
Uniqueness
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is unique due to the combination of the brominated aniline group and the furanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
139927-22-3 |
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Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-(2-bromoanilino)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)10(7-11(15)16-12)14-9-6-4-3-5-8(9)13/h3-7,14H,1-2H3 |
InChI Key |
HVIVKPBHOKIJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)O1)NC2=CC=CC=C2Br)C |
Origin of Product |
United States |
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